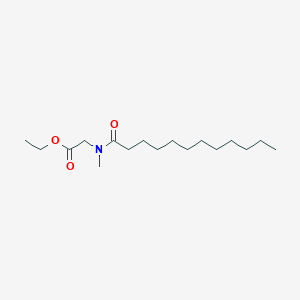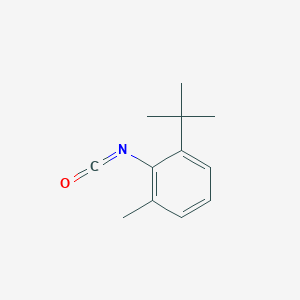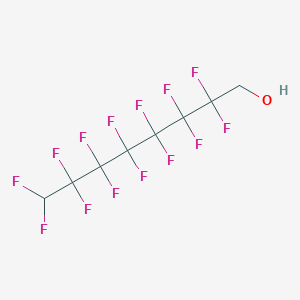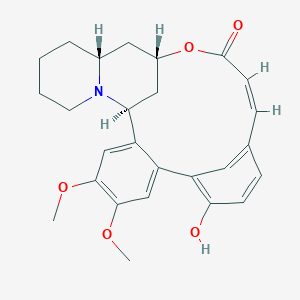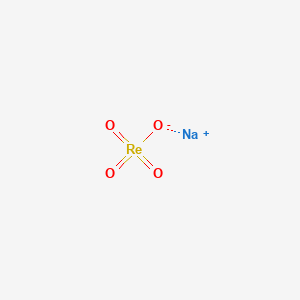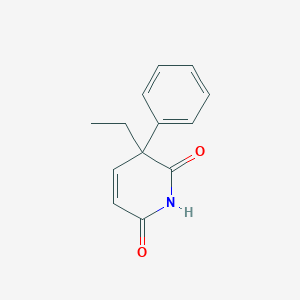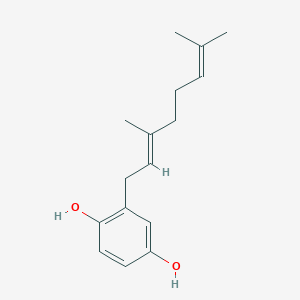
(1-Aminocyclopentyl)methanol
Vue d'ensemble
Description
“(1-Aminocyclopentyl)methanol” is an organic compound with the molecular formula C6H13NO . It is a colorless to pale yellow liquid with special ammonia and hydroxyl functional groups . It is water-soluble and soluble in a variety of organic solvents .
Synthesis Analysis
“(1-Aminocyclopentyl)methanol” can be obtained by amination of cyclopentylmethanol . The specific preparation method is to react cyclopentyl methanol with ammonia gas at an appropriate temperature and pressure, and usually a metal catalyst such as palladium or copper is used to accelerate the reaction .Molecular Structure Analysis
The molecular structure of “(1-Aminocyclopentyl)methanol” is represented by the InChI string:InChI=1S/C6H13NO/c7-6(5-8)3-1-2-4-6/h8H,1-5,7H2 . The Canonical SMILES representation is: C1CCC(C1)(CO)N . Chemical Reactions Analysis
“(1-Aminocyclopentyl)methanol” is widely used in the field of organic synthesis . It can be used as a chemical reagent and intermediate for the synthesis of various organic compounds, such as drugs, rubber antioxidants, and dyes . It can also be used to prepare compounds such as cyclopentylcarbinol glycidyl ether, cyclopentylformaldehyde, and cyclopentylmethylamine .Physical And Chemical Properties Analysis
“(1-Aminocyclopentyl)methanol” has a molar mass of 115.17 g/mol . It has a density of 0.9837 (rough estimate), a melting point of 20°C (lit.), and a boiling point of 85-90°C10mm Hg (lit.) . Its vapor pressure is 0.152mmHg at 25°C, and its refractive index is estimated to be 1.4713 .Applications De Recherche Scientifique
Synthesis of Xanthine-Derived Heterocyclic Fused Systems
Cycloleucinol is utilized in the synthesis of xanthine-derived heterocyclic fused systems . These systems are significant due to their presence in various biologically active compounds, including caffeine and theophylline. The ability of Cycloleucinol to participate in the construction of such complex molecules underscores its value in medicinal chemistry.
Building Block in Medicinal Chemistry
As a versatile building block, Cycloleucinol is employed in medicinal chemistry synthesis . Its incorporation into larger molecules is crucial for the development of new therapeutic agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis Intermediates
Cycloleucinol serves as a chemical reagent and intermediate in the synthesis of a wide array of organic compounds . Its applications extend to the production of drugs, rubber antioxidants, and dyes, showcasing its broad utility in industrial chemistry.
Biochemical Research
In biochemical experiments, Cycloleucinol has been shown to lower S-adenosyl methionine (SAM) levels in primary rat hepatocytes . This is achieved by inhibiting the conversion of 5′-methylthioadenosine to SAM through the methionine salvage pathway, highlighting its potential in metabolic studies.
Quantum Chemistry
Cycloleucinol’s derivatives can be used in quantum chemistry to calculate redox potentials, which are essential for understanding the properties of new organic semiconductors . These calculations are vital for the development of materials used in electronics and photovoltaics.
Environmental Remediation
While not directly linked to Cycloleucinol, its structural analogs, cyclodextrins, have found applications in environmental remediation . This suggests that Cycloleucinol could potentially be modified to create derivatives that aid in the removal of pollutants from the environment.
Mécanisme D'action
Target of Action
1-Amino-1-cyclopentanemethanol, also known as (1-Aminocyclopentyl)methanol or Cycloleucinol, is a compound that has been found to be a selective inhibitor of neutral endopeptidase . Neutral endopeptidase (NEP) is an enzyme that plays a crucial role in the breakdown of certain peptides in the body, including those involved in regulating blood pressure and inflammation .
Mode of Action
The compound interacts with its target, neutral endopeptidase, by binding to the active site of the enzyme. This binding inhibits the enzyme’s ability to break down specific peptides, thereby increasing the levels of these peptides in the body . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of neutral endopeptidase by 1-Amino-1-cyclopentanemethanol affects several biochemical pathways. Primarily, it impacts the metabolism of peptides such as bradykinin and atrial natriuretic peptide, which are involved in blood pressure regulation and sodium homeostasis . By inhibiting the breakdown of these peptides, the compound can potentially influence these pathways and their downstream effects.
Pharmacokinetics
Given its molecular structure and water solubility , it is likely to have good bioavailability
Result of Action
The primary result of the action of 1-Amino-1-cyclopentanemethanol is the increased levels of certain peptides in the body due to the inhibition of neutral endopeptidase . This can lead to changes in blood pressure regulation and sodium homeostasis, among other physiological effects . The specific molecular and cellular effects are subject to ongoing research.
Propriétés
IUPAC Name |
(1-aminocyclopentyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6(5-8)3-1-2-4-6/h8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNZJLMPXLQDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145678 | |
| Record name | Cyclopentanemethanol, 1-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Aminocyclopentyl)methanol | |
CAS RN |
10316-79-7 | |
| Record name | [1-Aminocyclopentyl]methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10316-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanemethanol, 1-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010316797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanemethanol, 1-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminocyclopentanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOCYCLOPENTANEMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2JZ28V2QE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

